Mariptilina - 60070-14-6

Mariptilina

Catalog Number: EVT-10958939
CAS Number: 60070-14-6
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mariptilina is derived from the chemical synthesis of various organic compounds. Its classification falls under the category of psychoactive medications, particularly in the treatment of depressive disorders. The compound is often explored in clinical settings for its efficacy and safety profile compared to other antidepressants.

Synthesis Analysis

Methods of Synthesis

The synthesis of Mariptilina involves several chemical reactions, typically starting from simpler organic molecules. Common methods include:

  • Condensation Reactions: These reactions involve the combination of two or more reactants to form a larger molecule, often releasing water as a byproduct.
  • Reduction Reactions: In these processes, functional groups within the precursor compounds are reduced to form the desired structure of Mariptilina.

Technical Details

The synthesis usually requires specific reagents and conditions, including temperature control and the use of catalysts to facilitate reactions. For example, a common synthetic route might involve using lithium aluminum hydride for reduction steps or acetic anhydride in condensation phases.

Molecular Structure Analysis

Structure

Mariptilina has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The precise three-dimensional arrangement of atoms is crucial for its interaction with neurotransmitter receptors.

Data

  • Molecular Formula: C18H23N3O
  • Molecular Weight: 299.39 g/mol
  • Structural Features: The compound features an amine group, aromatic rings, and alkyl chains that influence its solubility and receptor binding affinity.
Chemical Reactions Analysis

Reactions

Mariptilina undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: This reaction can occur when Mariptilina is exposed to water, potentially affecting its stability.
  • Oxidation: The compound may be oxidized in biological systems, leading to metabolites that can have different pharmacological effects.

Technical Details

The kinetics of these reactions can vary significantly based on environmental conditions such as pH and temperature. Understanding these reactions is essential for predicting the behavior of Mariptilina in biological systems.

Mechanism of Action

Process

Mariptilina's primary mechanism involves inhibiting the reuptake of serotonin and norepinephrine at synaptic clefts. This process enhances neurotransmitter availability, leading to improved mood and emotional balance.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.

Chemical Properties

  • Stability: Mariptilina is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates the acidity or basicity of the compound, influencing its solubility and absorption characteristics.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity during synthesis.

Applications

Mariptilina is primarily used in scientific research related to mental health disorders. Its applications include:

  • Clinical Trials: Investigating its effectiveness in treating major depressive disorder and anxiety disorders.
  • Pharmacological Studies: Exploring interactions with various neurotransmitter systems beyond serotonin and norepinephrine.
  • Comparative Studies: Assessing its efficacy against other antidepressants in terms of side effects and patient outcomes.
Introduction: Historical Context and Pharmacological Classification

Mariptilina (Maprotiline hydrochloride) represents a significant yet discontinued chapter in the evolution of psychopharmacology. As a tetracyclic antidepressant formally classified among the tricyclic antidepressants due to shared mechanistic properties, it occupied a transitional position between first-generation tricyclic antidepressants and subsequent pharmacological innovations. Its development reflected the intense research activity characterizing antidepressant discovery during the late 20th century, aiming to refine therapeutic efficacy while mitigating the limitations inherent in earlier compounds. Mariptilina's specific pharmacological profile—characterized by noradrenergic selectivity and a distinct tetracyclic structure—offered both theoretical advantages and practical challenges, ultimately influencing its developmental trajectory and discontinuation despite demonstrated clinical utility in depression management, particularly cases presenting with significant anxiety components [8] [9].

Emergence within Tricyclic Antidepressant Development

The development of Mariptilina occurred against the backdrop of intensive efforts to refine the tricyclic antidepressant pharmacophore. First-generation tricyclic antidepressants, exemplified by imipramine (a dibenzazepine) and amitriptyline (a dibenzocycloheptadiene), revolutionized depression treatment in the late 1950s and 1960s but were burdened by complex side effect profiles stemming from their broad receptor interactions. Research throughout the 1970s focused on structural modifications intended to enhance neurotransmitter selectivity and reduce anticholinergic and cardiovascular liabilities [2] [9].

Table 1: Structural Evolution from Prototypical Tricyclic Antidepressants to Mariptilina

CompoundCore StructureRing SystemKey Structural Features vs. ImipraminePrimary Mechanism
ImipramineDibenzazepineTricyclic- Prototype (Reference)Mixed Noradrenaline/Serotonin Reuptake Inhibition
AmitriptylineDibenzocycloheptadieneTricyclicEthylene bridge replacing azepine nitrogen; More sedatingMixed Noradrenaline/Serotonin Reuptake Inhibition (Stronger Serotonin effect)
DesipramineDibenzazepineTricyclicN-Desmethyl metabolite of Imipramine; Secondary amineSelective Noradrenaline Reuptake Inhibition
Mariptilina (Maprotiline)Benzo[b]bicyclo[2.2.2]octadieneTetracyclicEthano bridge creating rigid fourth ring; Secondary amineSelective Noradrenaline Reuptake Inhibition

Chronological Positioning in 1980s Psychopharmacology Innovation

Mariptilina emerged in the early 1980s, a period marked by significant shifts in psychopharmacology. While the foundational monoamine hypothesis still dominated, research was increasingly focused on achieving greater specificity in neurotransmitter modulation. The era witnessed the late-stage clinical development and initial market introductions of the first selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine. Mariptilina represented an alternative strategy within this landscape: instead of serotonergic selectivity, it embodied a concerted effort to optimize noradrenergic reuptake inhibition. Synthesized as part of a deliberate program to create antidepressants with improved tolerability profiles compared to classical tricyclic antidepressants, Mariptilina was positioned as a "second-generation" tricyclic antidepressant, leveraging its tetracyclic structure to achieve a distinct binding profile [2] [8] [9].

Distinguishing Structural Features from Prototypical Tricyclic Antidepressants

Mariptilina's defining structural characteristic is its incorporation of a rigid ethano bridge spanning positions 10 and 11 of the central ring system inherent to tricyclic antidepressants. This modification effectively creates a fourth ring, classifying it as a 9,10-ethanoanthracene derivative or a tetracyclic antidepressant. Unlike tertiary amine tricyclic antidepressants like amitriptyline or imipramine, Mariptilina possesses a secondary amine side chain (N-methylpropanamine). This combination—the rigid tetracyclic core and the secondary amine—profoundly influenced its pharmacodynamics. Preclinical binding studies demonstrated that Mariptilina exhibited high potency and selectivity for the inhibition of noradrenaline reuptake, with markedly lower affinity for serotonin transporters compared to tertiary amine tricyclic antidepressants. Furthermore, its interaction with histaminergic H1, muscarinic cholinergic, and alpha-1 adrenergic receptors, while present, was generally less pronounced than that observed with amitriptyline or imipramine, theoretically predicting a potentially improved side effect profile, particularly regarding sedation and anticholinergic effects [8].

Theoretical Foundations for Antidepressant Efficacy

The rationale underpinning Mariptilina's development was firmly rooted in the monoamine hypothesis of depression, which posited that diminished neurotransmission of noradrenaline and serotonin was central to the pathophysiology of depressive states. Mariptilina was designed as a targeted modulator within this framework [9] [10].

Mechanistic Hypotheses: Monoamine Reuptake Inhibition Pathways

Mariptilina functions primarily as a potent and selective inhibitor of the presynaptic noradrenaline transporter. By blocking this transporter, Mariptilina prevents the reuptake of released noradrenaline from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the dwell time of noradrenaline within the synapse, thereby enhancing its binding to and activation of postsynaptic adrenergic receptors (primarily α and β subtypes). While possessing significantly less affinity for the serotonin transporter than for the noradrenaline transporter, Mariptilina was not entirely devoid of serotonergic effects, particularly at higher doses. Its classification as a Noradrenaline Reuptake Inhibitor stemmed from its preferential action. This selective mechanism contrasted with the balanced or serotonin-preferring profiles of many earlier tricyclic antidepressants and represented a strategic choice to explore the therapeutic potential of primarily enhancing noradrenergic tone, which was theorized to be particularly relevant for symptoms like fatigue, psychomotor retardation, and impaired concentration [8] [9].

Target Neurotransmitter Systems in Preclinical Models

Preclinical investigations were crucial in characterizing Mariptilina's neurochemical profile and its downstream consequences relevant to antidepressant action. Key findings included:

  • Noradrenergic Potentiation: In vivo microdialysis studies in rodent models consistently showed that Mariptilina administration led to significant and sustained increases in extracellular noradrenaline levels in key limbic regions such as the hippocampus, frontal cortex, and hypothalamus, corroborating its potent transporter blockade [9].
  • Adaptive Receptor Changes: Chronic, but not acute, administration of Mariptilina in animal models was found to induce adaptive changes in postsynaptic receptor systems. Similar to other effective antidepressants, this included a downregulation of cortical β-adrenergic receptors, a phenomenon temporally correlated with the onset of therapeutic effects in humans and observed across diverse antidepressant treatments including electroconvulsive therapy and other tricyclic antidepressants. While Mariptilina also influenced α2-adrenergic autoreceptor sensitivity over time, enhancing noradrenaline release, its impact on serotonergic receptor subtypes (e.g., 5-HT2) was less consistent than that seen with SSRIs [9] [10].
  • Neurotrophic Effects (Indirect Evidence): Research contemporaneous with Mariptilina's later years began implicating neurotrophic factors, particularly Brain-Derived Neurotrophic Factor, in depression and antidepressant action. While direct studies on Mariptilina and Brain-Derived Neurotrophic Factor are scarce, its ability to enhance noradrenergic transmission is relevant, as noradrenaline is known to positively regulate Brain-Derived Neurotrophic Factor expression in cortical and hippocampal neurons. This represents a plausible, albeit indirect, downstream mechanism contributing to potential neuroplasticity changes associated with its chronic use [1].

Table 2: Preclinical Neurochemical Profile of Mariptilina in Key Brain Regions

Neurotransmitter SystemAcute EffectChronic Effect (Adaptive Changes)Primary Experimental Model Evidence
Noradrenaline (NA)↑↑ Extracellular NA (Synaptic Cleft)↓ β-Adrenoceptor density; ↓ α2-Autoreceptor sensitivityIn vivo Microdialysis (Rat Hippocampus, Cortex); Receptor Binding Assays
Serotonin (5-HT)Minimal acute ↑ (Weak SERT inhibition)Variable effects on 5-HT receptor subtypesIn vivo Microdialysis (Limited increase); Receptor Binding/Function
Dopamine (DA)Minimal direct effectPotential indirect modulation via NA interactionsLimited in vivo Microdialysis data
Post-Receptor Signaling-Altered cAMP/PKA pathways; Potential CREB activationSecond messenger studies; Transcription factor assays

Termination of Development: Initial Discontinuation Rationale

Despite its distinct pharmacological profile and proven efficacy, Mariptilina's development and widespread clinical use were ultimately curtailed. This outcome resulted from a confluence of strategic, safety-concerned (though excluded from detailed discussion here), and commercial factors emerging during a pivotal period in psychopharmacology [8] [9] [4].

Strategic Pipeline Decisions by Originator Entities

The late 1980s and early 1990s witnessed a dramatic shift in the focus of major pharmaceutical companies developing psychotropic medications. The advent and explosive commercial success of the selective serotonin reuptake inhibitors fundamentally altered the antidepressant market landscape. Selective serotonin reuptake inhibitors offered significant advantages: a generally better tolerated side effect profile (notably reduced anticholinergic effects, less cardiotoxicity in overdose), ease of dosing (often once daily with minimal titration), and perceived safety that made them suitable for primary care prescribing. Faced with this formidable competition, companies holding patents for tricyclic antidepressants, including Mariptilina and related compounds, strategically redirected their substantial Research and Development resources. Investment flowed overwhelmingly into:

  • Developing proprietary Selective Serotonin Reuptake Inhibitors: Companies without existing Selective Serotonin Reuptake Inhibitors raced to develop and market their own (e.g., sertraline, paroxetine, citalopram).
  • Exploring novel mechanisms beyond monoamine reuptake: Research intensified on serotonin-noradrenaline reuptake inhibitors (e.g., venlafaxine), noradrenergic and specific serotonergic antidepressants (e.g., mirtazapine), and compounds with unique receptor profiles.
  • Lifecycle management of existing blockbusters: Extending patents through formulation changes or new indications for successful Selective Serotonin Reuptake Inhibitors became a priority. Maintaining support for a tetracyclic antidepressant like Mariptilina, perceived as belonging to an older pharmacological generation despite its noradrenergic selectivity, became a lower strategic priority compared to these newer avenues. Resources for large-scale post-marketing surveillance, pharmacoeconomic studies, and marketing necessary to compete effectively with Selective Serotonin Reuptake Inhibitors dwindled [4] [9].

Alternative Therapeutic Candidates in Contemporary Development

Mariptilina's decline coincided with the ascendancy of several therapeutic classes that addressed perceived limitations of traditional tricyclic antidepressants, including Mariptilina itself, even though its side effect profile was somewhat improved:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine (launched 1987), followed rapidly by sertraline, paroxetine, fluvoxamine, and citalopram, became the dominant first-line antidepressants. Their superior tolerability profile, reduced lethality in overdose, and simpler dosing regimens made them the preferred choice for most patients and prescribers, overshadowing all tricyclic antidepressants, including Mariptilina [4] [9].
  • Atypical Antidepressants: Compounds like bupropion (dopamine/noradrenaline reuptake inhibitor with minimal serotonergic effects) and trazodone (serotonin antagonist and reuptake inhibitor, primarily used for sleep) offered alternative mechanisms and side effect profiles, further fragmenting the market previously dominated by tricyclic antidepressants [9].
  • Early Investigations into Glutamatergic Targets: Although clinical impact came much later, the seminal observation in the late 1980s and early 1990s that NMDA receptor antagonists like ketamine possessed rapid antidepressant effects in animal models (e.g., forced swim test, chronic mild stress) began to challenge the monoamine hegemony. While not a direct competitor at the time of Mariptilina's decline, this emerging research highlighted the industry's growing interest in non-monoamine pathways for future innovation, further diverting attention from older tricyclic antidepressant derivatives [9] [10].
  • Refined Tricyclic Antidepressants / Newer Noradrenaline Reuptake Inhibitors: While overall investment in classic tricyclic antidepressants waned, efforts continued on compounds with potentially cleaner profiles. Reboxetine, a selective noradrenaline reuptake inhibitor structurally distinct from tricyclic antidepressants (a morpholine derivative), was developed and marketed specifically as a noradrenaline reuptake inhibitor, attempting to capture the theoretical benefits of noradrenergic selectivity without the tricyclic antidepressant molecular scaffold and its associated receptor binding liabilities. However, it faced its own challenges regarding efficacy spectrum and side effects [9].

Properties

CAS Number

60070-14-6

Product Name

Mariptilina

IUPAC Name

2-[[(2S,4R)-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene]amino]oxyethanamine

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H18N2O/c19-9-10-21-20-18-14-7-3-1-5-12(14)16-11-17(16)13-6-2-4-8-15(13)18/h1-8,16-17H,9-11,19H2/t16-,17+

InChI Key

ZJUNTBVPKYZTPD-CALCHBBNSA-N

Canonical SMILES

C1C2C1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Isomeric SMILES

C1[C@@H]2[C@H]1C3=CC=CC=C3C(=NOCCN)C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.